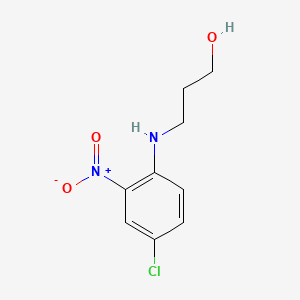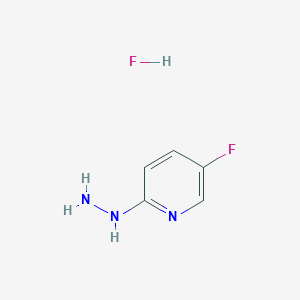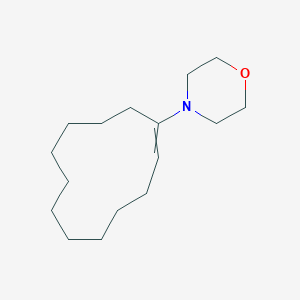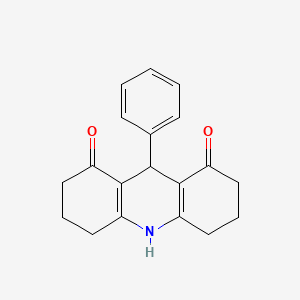
(N-Acetyl)-(4R)-benzyl-2-oxazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(N-Acetyl)-(4R)-benzyl-2-oxazolidinone is a chiral oxazolidinone derivative that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound is known for its utility as a chiral auxiliary in asymmetric synthesis, which is crucial for the production of enantiomerically pure compounds. The presence of the benzyl group and the oxazolidinone ring structure contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (N-Acetyl)-(4R)-benzyl-2-oxazolidinone typically involves the reaction of (4R)-benzyl-2-oxazolidinone with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the acetylation of the nitrogen atom in the oxazolidinone ring, resulting in the formation of the N-acetyl derivative. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Purification is typically achieved through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
(N-Acetyl)-(4R)-benzyl-2-oxazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-acetyl-4-benzyl-2-oxazolidinone-3-one.
Reduction: Reduction reactions can convert the oxazolidinone ring to a more saturated structure.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the acetyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation Products: N-acetyl-4-benzyl-2-oxazolidinone-3-one
Reduction Products: Saturated oxazolidinone derivatives
Substitution Products: Various substituted oxazolidinones depending on the nucleophile used
Aplicaciones Científicas De Investigación
(N-Acetyl)-(4R)-benzyl-2-oxazolidinone has a wide range of applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (N-Acetyl)-(4R)-benzyl-2-oxazolidinone involves its interaction with various molecular targets. The compound can act as a chiral auxiliary by forming diastereomeric complexes with substrates, thereby facilitating asymmetric transformations. The oxazolidinone ring structure allows for specific interactions with enzymes and proteins, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
(N-Acetyl)-(4S)-benzyl-2-oxazolidinone: The enantiomer of the compound with similar chemical properties but different stereochemistry.
(N-Acetyl)-2-oxazolidinone: Lacks the benzyl group, resulting in different reactivity and applications.
(N-Benzyl)-2-oxazolidinone: Lacks the acetyl group, affecting its chemical behavior and utility.
Uniqueness
(N-Acetyl)-(4R)-benzyl-2-oxazolidinone is unique due to its specific stereochemistry and the presence of both the acetyl and benzyl groups. These features contribute to its effectiveness as a chiral auxiliary and its versatility in various chemical reactions.
Propiedades
Fórmula molecular |
C12H13NO3 |
|---|---|
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
3-acetyl-4-benzyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H13NO3/c1-9(14)13-11(8-16-12(13)15)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3 |
Clave InChI |
YMVGXIZVSPMNPD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3-Phenoxyphenyl)methyl]piperazine](/img/structure/B8811060.png)
![ETHYL 2-[(2-AMINO-6-METHYL-4-PYRIMIDINYL)SULFANYL]ACETATE](/img/structure/B8811068.png)





![2-{[2-(Morpholin-4-yl)ethyl]amino}ethan-1-ol](/img/structure/B8811125.png)

![5'-Methoxyspiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione](/img/structure/B8811140.png)



